

# Proquinazid Antibodies Exhibit High Specificity with Minimal Cross-Reactivity to Related Compounds

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Compound of Interest		
Compound Name:	Proquinazid	
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A comprehensive analysis of polyclonal antibodies developed against the fungicide **proquinazid** reveals a high degree of specificity, with negligible cross-reactivity observed against a panel of 22 structurally related and commonly used fungicides. This finding underscores the potential for developing highly selective immunoassays for the detection of **proquinazid** in various matrices.

Researchers focusing on the development of sensitive and specific methods for pesticide residue analysis can be confident in the low potential for false positives when utilizing antibodies generated against **proquinazid**. The high specificity is attributed to the unique structural features of the **proquinazid** molecule, which are effectively recognized by the developed antibodies.

# Cross-Reactivity Profile of Anti-Proquinazid Antibodies

A cross-reactivity study was conducted to determine if the anti-**proquinazid** antibodies could recognize other related compounds.[1] The investigation involved a competitive enzyme-linked immunosorbent assay (cELISA) where 22 widely used fungicides were tested for their ability to inhibit the binding of the antibody to the **proquinazid** conjugate. The results, summarized in the table below, demonstrate that none of the tested compounds exhibited any significant cross-reactivity, even at high concentrations.[1]



Compound	Class	Cross-Reactivity (%)
Azoxystrobin	Strobilurin	Not Observed
Pyraclostrobin	Strobilurin	Not Observed
Dimoxystrobin	Strobilurin	Not Observed
Picoxystrobin	Strobilurin	Not Observed
Kresoxim-methyl	Strobilurin	Not Observed
Trifloxystrobin	Strobilurin	Not Observed
Fluoxastrobin	Strobilurin	Not Observed
Fenhexamid	Hydroxyanilide	Not Observed
Tebuconazole	Triazole	Not Observed
Procimidone	Dicarboximide	Not Observed
Cyazofamid	Cyanoimidazole	Not Observed
Fenamidone	Imidazolinone	Not Observed
Imidacloprid	Neonicotinoid	Not Observed
Tolylfluanid	Sulfamide	Not Observed
Fludioxonil	Phenylpyrrole	Not Observed
Boscalid	Anilide	Not Observed
Pyrimethanil	Anilinopyrimidine	Not Observed
Mepanipyrim	Anilinopyrimidine	Not Observed
Cyprodinil	Anilinopyrimidine	Not Observed
Fenpropimorph	Morpholine	Not Observed
Propiconazole	Triazole	Not Observed
Epoxiconazole	Triazole	Not Observed



Data sourced from a study on the development of an immunoassay for **proquinazid**.[1] "Not Observed" indicates that no inhibition was seen at the concentration ranges tested ( $10^{-2}$  nM to  $10^{4}$  nM).[1]

## **Experimental Protocols**

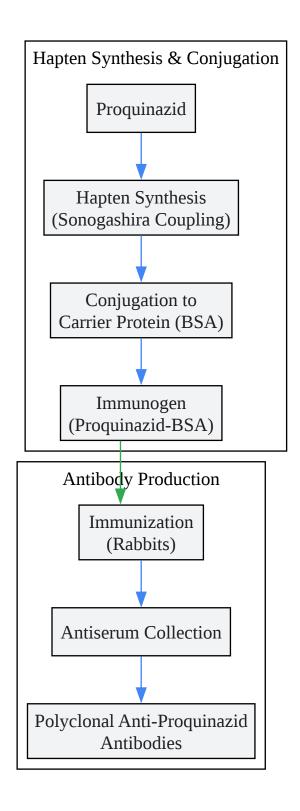
The generation of specific antibodies and the subsequent cross-reactivity assessment involved a series of detailed experimental procedures.

#### **Antibody Production**

The production of polyclonal antibodies against **proquinazid** was achieved through the following key steps:

- Hapten Synthesis: Proquinazid, being a small molecule, is not immunogenic on its own.
   Therefore, a hapten—a functionalized derivative of proquinazid—was synthesized.[1][2][3]
   This involved a Sonogashira cross-coupling reaction to introduce a linker arm to the proquinazid structure, which is essential for conjugation to a carrier protein.[1][3] Two different haptens were synthesized to evaluate the effect of the linker's rigidity.[1][2][3]
- Conjugation to Carrier Protein: The synthesized haptens were covalently linked to a larger carrier protein, Bovine Serum Albumin (BSA), to create an immunogen.[1][2] This conjugate is large enough to elicit an immune response when injected into an animal.
- Immunization: Rabbits were immunized with the hapten-protein conjugate.[1][2][3] The
  immunization protocol involved an initial injection with complete Freund's adjuvant, followed
  by booster injections with incomplete Freund's adjuvant to stimulate a robust antibody
  response.





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Workflow for the production of anti-proquinazid antibodies.

#### **Cross-Reactivity Assessment via Competitive ELISA**



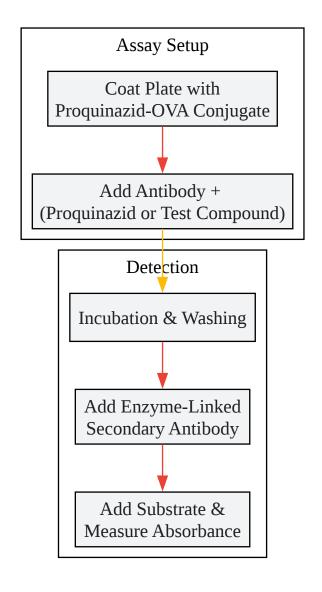




The specificity of the generated antibodies was evaluated using a conjugate-coated indirect competitive ELISA (ic-ELISA).

- Coating: Microtiter plates were coated with a **proquinazid**-ovalbumin (OVA) conjugate.
- Competition: A mixture of the anti-proquinazid antibody and either proquinazid standard or a potential cross-reactant (one of the 22 fungicides) was added to the wells. If the crossreactant binds to the antibody, it will compete with the proquinazid-OVA conjugate coated on the plate.
- Incubation and Washing: The plates were incubated to allow for binding, followed by a
  washing step to remove unbound reagents.
- Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody was added.
- Substrate Addition and Detection: A substrate for the enzyme was added, resulting in a color change. The intensity of the color is inversely proportional to the concentration of proquinazid or the cross-reacting compound in the sample. A lower color intensity indicates higher binding of the antibody to the free compound (proquinazid or cross-reactant), and thus higher cross-reactivity.





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#### References

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